![molecular formula C22H18ClFN2O3S B6568160 4-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946260-03-3](/img/structure/B6568160.png)
4-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the tetrahydroquinoline core, followed by the introduction of the benzamide and fluorobenzenesulfonyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure (tetrahydroquinoline). The presence of the fluorine and chlorine atoms could also introduce interesting electronic effects .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide, sulfonyl, and halogen groups. These groups are often involved in various chemical reactions. For example, the amide group can participate in hydrolysis and condensation reactions, while the sulfonyl group can undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar amide and sulfonyl groups could increase its solubility in polar solvents . The halogen atoms could also influence its boiling and melting points .Safety and Hazards
As with any chemical compound, handling “4-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide” would require appropriate safety measures. The specific safety and hazard information would depend on its physical and chemical properties, which are not available at this time .
Future Directions
properties
IUPAC Name |
4-chloro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN2O3S/c23-17-5-3-15(4-6-17)22(27)25-19-9-12-21-16(14-19)2-1-13-26(21)30(28,29)20-10-7-18(24)8-11-20/h3-12,14H,1-2,13H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWRYZCFDOOLRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
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